1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride is an organic compound characterized by its unique structure and functional groups. It is a derivative of pyridine, featuring a tert-butyl group at the 4-position and an ethylamine group at the 2-position. This compound is classified as an amine due to the presence of the amino group, which contributes to its chemical reactivity and potential biological activity. Its molecular formula is , with a molecular weight of approximately 251.1959 g/mol .
The synthesis of 1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride can be achieved through various methods, primarily involving the reaction of pyridine derivatives with appropriate alkylating agents. One common approach includes:
The reaction conditions can significantly influence the yield and purity of the final product. For instance, maintaining a specific temperature range (e.g., between 15 °C and 30 °C) during certain steps can enhance the reaction efficiency . Additionally, filtration steps may be employed to isolate the desired compound from by-products.
The molecular structure of 1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride can be represented using its SMILES notation: CC(c1nccc(c1)C(C)(C)C)N.Cl.Cl . The compound features a pyridine ring substituted at the 4-position with a tert-butyl group and an ethylamine chain at the 2-position.
1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride participates in various chemical reactions typical of amines, including:
The reactivity of this compound is largely influenced by the electron-donating nature of the tert-butyl group and the basicity of the amino group, allowing it to participate in nucleophilic substitution reactions effectively.
The mechanism of action for compounds like 1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride often involves interactions with biological targets such as receptors or enzymes. Specifically:
Relevant data includes:
1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride has several scientific applications:
This compound's unique structural characteristics make it valuable in various research fields, particularly in medicinal chemistry where it may serve as a lead compound for developing new therapeutic agents .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6